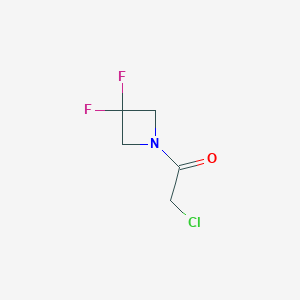

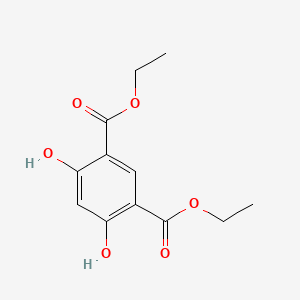

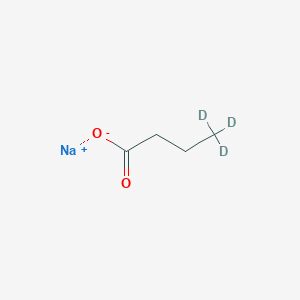

n-Methoxy-n-methyl-succinamic acid tert-butyl ester

Vue d'ensemble

Description

Synthesis Analysis

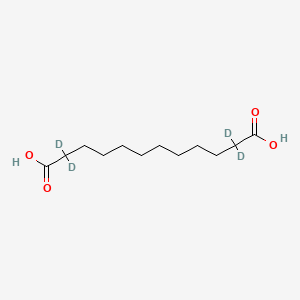

The synthesis of tert-butyl esters, such as MMSTBE, can be achieved through a method involving the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Applications De Recherche Scientifique

Weinreb Synthesis

The compound is a type of N-methoxy-N-methyl amide , also known as a Weinreb amide . Weinreb amides are valuable intermediates in organic synthesis . They are produced as an intermediate product of the reaction of carboxylic acids, acid chloride, or esters with organometallic reagents . The direct conversion of carboxylic acids or acid chlorides or esters to ketones or aldehydes using organometallic reagents does not lead to high yields, because the intermediate ketones are still highly reactive toward the organometallic reagent . However, after derivatization to the corresponding Weinreb Amide, reaction with organometallics does give the desired ketones .

Acylating Agents

Weinreb amides, such as n-Methoxy-n-methyl-succinamic acid tert-butyl ester, are used as acylating agents . They can react with organolithium , Grignard reagents , and LiAlH4 to produce aldehydes or ketones. They can also react with Wittig reagents to yield ketones .

Asymmetric Hydrogenation

Weinreb amides are used in asymmetric hydrogenation . This is a type of chemical reaction where hydrogen is added to a molecule in the presence of a catalyst, resulting in a product that is chiral, or has a specific three-dimensional arrangement of atoms .

Palladium-Catalyst

Weinreb amides are used in reactions involving a palladium-catalyst . Palladium is a metal that is often used as a catalyst in organic chemistry to speed up reactions .

C-H Functionalization

Weinreb amides are used in C-H functionalization . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond, where X is any atom .

Deprotection of tert-Butyl Groups

The compound can be used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process involves the removal of a protective group from a molecule, allowing for further chemical reactions to take place .

Propriétés

IUPAC Name |

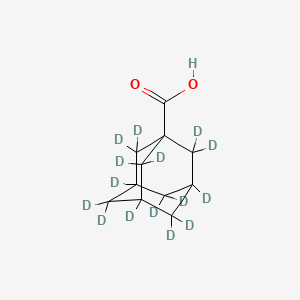

tert-butyl 4-[methoxy(methyl)amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-6-8(12)11(4)14-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPAIHVCLZLRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methoxy-n-methyl-succinamic acid tert-butyl ester | |

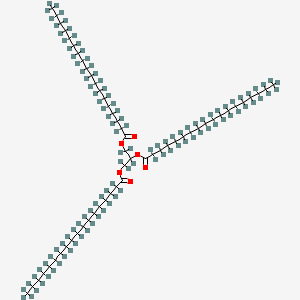

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

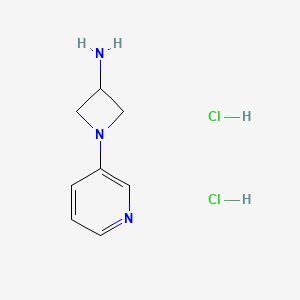

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)